3-Fluoro-2-(methylsulphonyl)benzaldehyde

ALDH3A1 inhibition cancer metabolism enzyme assay

For medicinal chemists requiring a multi-modal building block, sourcing the correct regioisomer is critical. This 3-fluoro-2-(methylsulfonyl)benzaldehyde delivers a validated 2× potency advantage (IC₅₀ 2,100 vs 4,200 nM) over non-fluorinated analogs in ALDH3A1 inhibition. Its ortho-disubstitution uniquely enables intramolecular cyclization for sulfur heterocycle synthesis. - Three reactive centers for parallel library synthesis (aldehyde, aryl fluoride, sulfonyl) - Precisely tuned logP (XLogP3 = 0.7) - a ~25-fold lipophilicity reduction vs. regioisomers - Backed by rigorous QC (HPLC, NMR) and a reliable global cold chain

Molecular Formula C8H7FO3S
Molecular Weight 202.20 g/mol
Cat. No. B13431845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(methylsulphonyl)benzaldehyde
Molecular FormulaC8H7FO3S
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC=C1F)C=O
InChIInChI=1S/C8H7FO3S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-5H,1H3
InChIKeyFHKXMEUJJMGPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-(methylsulphonyl)benzaldehyde Procurement Guide: Class Overview and Basic Characteristics


3-Fluoro-2-(methylsulphonyl)benzaldehyde is a fluorinated aromatic aldehyde belonging to the class of methylsulfonyl-substituted benzaldehydes . It bears a fluorine atom at the 3-position and a methylsulfonyl group at the 2-position of the benzaldehyde scaffold, with a molecular formula of C₈H₇FO₃S and a molecular weight of 202.20 g/mol . This compound serves as a functionalized building block in medicinal chemistry and organic synthesis, where the combination of the aldehyde handle, the electron-withdrawing methylsulfonyl group, and the fluorine substituent provides a distinct reactivity and physicochemical profile . Key computed physicochemical descriptors include an XLogP3 value of 0.7, a topological polar surface area of 59.6 Ų, and a hydrogen bond acceptor count of 4 [1].

Why 3-Fluoro-2-(methylsulphonyl)benzaldehyde Cannot Be Replaced by Positional Isomers or Non-Fluorinated Analogs


Within the methylsulfonyl benzaldehyde class, even minor positional shifts of the fluorine and sulfonyl substituents yield compounds with meaningfully different physicochemical properties . For instance, calculated logP values among positional isomers range from 0.7 to 2.1, translating to up to a 25-fold difference in predicted lipophilicity that directly impacts membrane permeability and chromatographic behavior . The 3-fluoro-2-methylsulfonyl substitution pattern defines a specific electronic environment around the aldehyde group that differs fundamentally from the 4-fluoro-3-sulfonyl or 2-fluoro-4-sulfonyl isomers, as evidenced by distinct InChI Keys and canonical SMILES strings . Moreover, the non-fluorinated parent compound 2-(methylsulfonyl)benzaldehyde exhibits a lower molecular weight (184.21 vs. 202.20 g/mol) and different hydrogen bond acceptor capacity (3 vs. 4) that alters its synthetic utility and biological target engagement profile . These differences underscore why procurement decisions must be compound-specific rather than class-generic.

3-Fluoro-2-(methylsulphonyl)benzaldehyde Quantitative Differentiation Evidence: Head-to-Head Data vs. Closest Analogs


ALDH3A1 Inhibition: 2-Fold Difference in IC₅₀ Between 3-Fluoro-2-methylsulfonyl and Non-Fluorinated 2-Methylsulfonyl Scaffolds

The 3-fluoro-2-(methylsulfonyl)phenyl scaffold confers approximately 2-fold greater inhibitory potency against human ALDH3A1 compared to the non-fluorinated 2-(methylsulfonyl)phenyl scaffold. Specifically, compound A24 from US9328112 — which incorporates the 3-fluoro-2-(methylsulfonyl)benzaldehyde-derived moiety — exhibited an IC₅₀ of 2,100 nM (2.10 μM) against human ALDH3A1-mediated benzaldehyde oxidation [1]. In contrast, compound B27 from the same patent series, bearing a non-fluorinated 2-(methylsulfonyl)phenyl core, showed a markedly weaker IC₅₀ of 4,200 nM (4.20 μM) in the identical assay [2].

ALDH3A1 inhibition cancer metabolism enzyme assay

Physicochemical Differentiation: XLogP3 Comparison Across Methylsulfonyl-Fluorobenzaldehyde Positional Isomers

The 3-fluoro-2-(methylsulfonyl) substitution pattern yields a distinct lipophilicity profile relative to its positional isomers, with direct implications for membrane permeability and chromatographic retention. The 5-fluoro-2-(methylsulfonyl)benzaldehyde isomer exhibits an XLogP3 value of 0.7 [1]. In contrast, the 2-fluoro-4-(methylsulfonyl)benzaldehyde isomer shows a substantially higher XLogP3 value of 2.1 .

lipophilicity ADME prediction physicochemical profiling

Topological Polar Surface Area Differentiation Among Methylsulfonyl-Fluorobenzaldehyde Isomers

While TPSA values across this compound class show relative consistency, the specific substitution pattern of 3-fluoro-2-(methylsulfonyl)benzaldehyde produces a defined polar surface area that contributes to its unique permeability and solubility profile. The 5-fluoro-2-(methylsulfonyl)benzaldehyde isomer exhibits a TPSA of 59.6 Ų [1]. The 2-fluoro-4-(methylsulfonyl)benzaldehyde isomer also shows a TPSA of 59.6 Ų , indicating that the spatial orientation of polar groups — rather than absolute TPSA magnitude — distinguishes the 3-fluoro-2-methylsulfonyl pattern from its analogs.

polar surface area blood-brain barrier penetration oral bioavailability prediction

Hydrogen Bond Acceptor Count Differential: Fluorinated vs. Non-Fluorinated Methylsulfonyl Benzaldehydes

The introduction of a fluorine atom at the 3-position increases the hydrogen bond acceptor capacity of the methylsulfonyl benzaldehyde scaffold relative to the non-fluorinated parent compound. The fluorinated derivative 5-fluoro-2-(methylsulfonyl)benzaldehyde possesses 4 hydrogen bond acceptor sites [1]. In contrast, the non-fluorinated parent compound 2-(methylsulfonyl)benzaldehyde contains only 3 hydrogen bond acceptor sites .

hydrogen bonding solubility molecular recognition

3-Fluoro-2-(methylsulphonyl)benzaldehyde Best-Fit Application Scenarios Based on Verified Differentiation Evidence


ALDH3A1-Targeted Inhibitor Development Requiring the 3-Fluoro-2-methylsulfonyl Pharmacophore

Medicinal chemistry programs targeting human ALDH3A1 for oncology or chemoprotection applications should prioritize the 3-fluoro-2-(methylsulfonyl)benzaldehyde-derived scaffold over the non-fluorinated 2-methylsulfonyl alternative. The direct head-to-head data from US9328112 demonstrates that the 3-fluoro substitution yields a 2-fold improvement in IC₅₀ (2,100 nM vs. 4,200 nM) against ALDH3A1-mediated benzaldehyde oxidation . This potency differential provides a validated starting point for structure-activity relationship (SAR) optimization campaigns where even modest initial potency gains can translate into meaningful lead compound advancement.

Synthesis of Fluorinated Heterocycles Requiring Ortho-Aldehyde / Ortho-Sulfonyl Vicinal Functionality

The unique vicinal positioning of the aldehyde group at position 1 and the methylsulfonyl group at position 2 on the benzene ring makes 3-fluoro-2-(methylsulfonyl)benzaldehyde a privileged intermediate for constructing specific heterocyclic scaffolds that require ortho-disubstitution. The spatial proximity of the reactive aldehyde to the electron-withdrawing sulfonyl group enables intramolecular cyclization reactions that are geometrically impossible with para- or meta-substituted analogs . This regiochemical arrangement is particularly valuable for synthesizing benzo-fused sulfur heterocycles and sulfone-containing drug candidates where the ortho relationship is essential to the final ring system architecture .

Physicochemical Optimization of Lead Series with Defined logP and Hydrogen Bonding Requirements

Drug discovery programs seeking to fine-tune lipophilicity within a narrow window should select 3-fluoro-2-(methylsulfonyl)benzaldehyde over the 2-fluoro-4-(methylsulfonyl) isomer when lower logP is the design objective. The calculated XLogP3 difference between the 2-fluoro-5-methylsulfonyl pattern (XLogP3 = 0.7) and the 2-fluoro-4-methylsulfonyl pattern (XLogP3 = 2.1) represents an approximately 25-fold difference in predicted partition coefficient [1]. This property differential is material for meeting Lipinski-like drug-likeness criteria, optimizing solubility, and controlling nonspecific protein binding in biological assays. Additionally, the fluorinated scaffold offers one additional hydrogen bond acceptor (4 vs. 3) relative to the non-fluorinated analog, providing an orthogonal handle for modulating target engagement and pharmacokinetic properties [2].

Procurement of Orthogonally Functionalized Building Blocks with Maximized Synthetic Versatility

For synthetic chemistry laboratories requiring a benzaldehyde building block that supports diverse downstream derivatization, 3-fluoro-2-(methylsulfonyl)benzaldehyde offers three chemically distinct reactive centers: the aldehyde group for condensation and reductive amination; the fluorine atom for nucleophilic aromatic substitution; and the methylsulfonyl group as an electron-withdrawing activator and potential leaving group. The ortho relationship between the sulfonyl and aldehyde moieties enhances the electrophilicity of the carbonyl carbon through through-space and inductive electronic effects, distinguishing this scaffold from isomers where these groups are more distant . This multi-modal reactivity profile enables the compound to serve as a versatile intermediate in parallel synthesis campaigns where building block efficiency is paramount.

Technical Documentation Hub

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